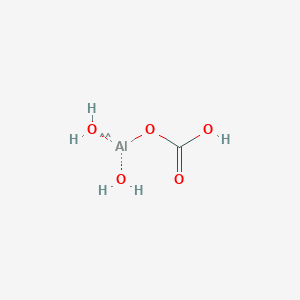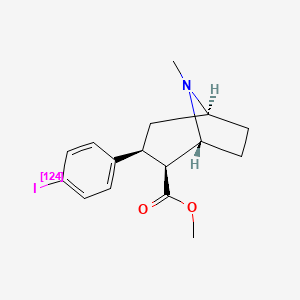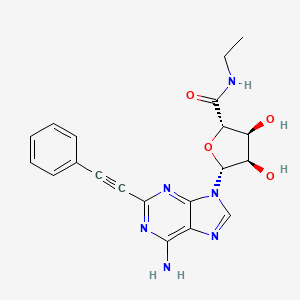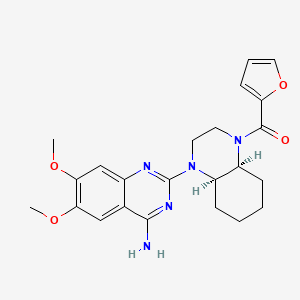
Cyclazosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclazosin is a synthetic organic compound known for its role as a selective antagonist of the alpha-1B adrenergic receptor. This compound is particularly significant in pharmacology due to its ability to bind selectively to alpha-1B adrenergic receptors, which are involved in various physiological processes such as the regulation of blood pressure and smooth muscle contraction .
準備方法
Synthetic Routes and Reaction Conditions: Cyclazosin is synthesized through a multi-step process involving the reaction of 4-amino-6,7-dimethoxyquinazoline with decahydroquinoxaline derivatives. The key steps include:
Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid.
Substitution reactions: The quinazoline core undergoes substitution reactions with decahydroquinoxaline derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and recrystallization techniques to obtain pure this compound.
化学反応の分析
Types of Reactions: Cyclazosin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学的研究の応用
Cyclazosin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of alpha-1B adrenergic receptor antagonists.
Biology: Employed in research to understand the role of alpha-1B adrenergic receptors in physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions like hypertension and benign prostatic hyperplasia.
Industry: Used in the development of new pharmaceuticals targeting alpha-1B adrenergic receptors
作用機序
Cyclazosin exerts its effects by selectively binding to alpha-1B adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, this compound inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure .
Molecular Targets and Pathways:
Alpha-1B adrenergic receptors: Primary target of this compound.
G-protein signaling pathways: Involvement in the inhibition of phospholipase C and reduction of intracellular calcium levels.
類似化合物との比較
Cyclazosin is unique in its high selectivity for alpha-1B adrenergic receptors compared to other similar compounds. Some similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist, but with less selectivity for alpha-1B receptors.
Terazosin: Similar to prazosin but with a longer half-life.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with a different pharmacokinetic profile
Uniqueness of this compound:
High selectivity: this compound has a higher selectivity for alpha-1B adrenergic receptors compared to other antagonists.
Functional specificity: It shows significant functional specificity in various physiological assays
特性
CAS番号 |
210542-51-1 |
|---|---|
分子式 |
C23H27N5O4 |
分子量 |
437.5 g/mol |
IUPAC名 |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |
InChIキー |
XBRXTUGRUXGBPX-DLBZAZTESA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
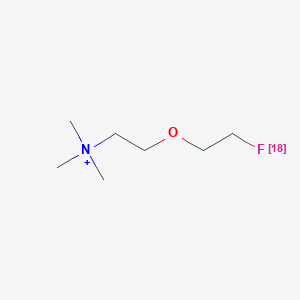
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
